
4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- is a heterocyclic compound that features a pyridinone core substituted with a bromophenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyridinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用机制
The mechanism by which 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-phenyl-
- 4(1H)-Pyridinone, 2-(4-fluorophenyl)-2,3-dihydro-1-phenyl-
- 4(1H)-Pyridinone, 2-(4-methylphenyl)-2,3-dihydro-1-phenyl-
Uniqueness
The presence of the bromine atom in 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
属性
CAS 编号 |
387388-82-1 |
|---|---|
分子式 |
C17H14BrNO |
分子量 |
328.2 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1-phenyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C17H14BrNO/c18-14-8-6-13(7-9-14)17-12-16(20)10-11-19(17)15-4-2-1-3-5-15/h1-11,17H,12H2 |
InChI 键 |
KIMTVASTQYAEOM-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
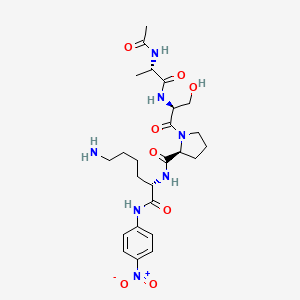
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
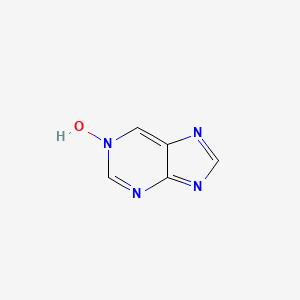

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
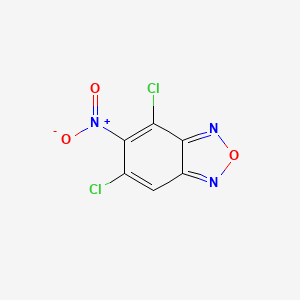
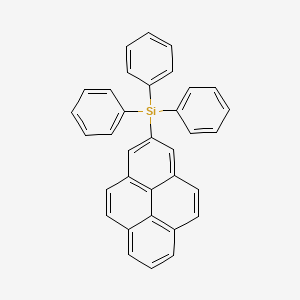
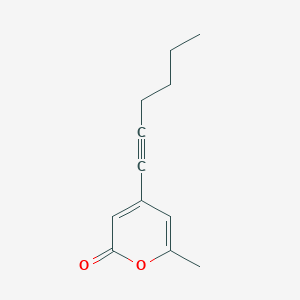
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
